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Cat. No.: B10815312 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the biosynthetic gene cluster

responsible for the production of Lariatin A, a lasso peptide with potent anti-mycobacterial

activity. The document details the genetic organization, enzymatic functions, and relevant

experimental protocols for the study and manipulation of this cluster.

Introduction to Lariatin A
Lariatin A is a ribosomally synthesized and post-translationally modified peptide (RiPP)

characterized by a unique "lasso" structure, where the C-terminal tail of the peptide is threaded

through and entrapped within a macrolactam ring. This intricate topology confers remarkable

stability against proteases and thermal denaturation, making it an attractive scaffold for drug

development. Produced by the Gram-positive bacterium Rhodococcus jostii K01-B0171,

Lariatin A exhibits significant inhibitory activity against Mycobacterium tuberculosis, the

causative agent of tuberculosis.[1]

Genetic Organization of the Lariatin A Biosynthetic
Gene Cluster
The Lariatin A biosynthetic gene cluster (lar) from Rhodococcus jostii K01-B0171 spans

approximately 4.5 kb and comprises five open reading frames (ORFs): larA, larB, larC, larD,

and larE.[2][3] Subsequent research has led to a revised nomenclature for some of these
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genes, with larC and larD being referred to as larB1 and larB2, respectively, to better reflect

their roles as components of the processing machinery.[4][5]

Quantitative Data of the lar Gene Cluster
The following table summarizes the key quantitative data for each gene and its corresponding

protein product within the lar cluster, derived from the GenBank accession number AB593691.

Gene Protein
Gene Size
(bp)

Protein Size
(amino
acids)

Calculated
Molecular
Weight (Da)

Proposed
Function

larA LarA 141 46 4989.5
Precursor

peptide

larB LarB 1149 382 41331.1

Asparagine

synthase-like

enzyme (C-

enzyme/Lass

o Cyclase)

larC LarB1 351 116 12838.4

PqqD-like

leader

peptide

binding

protein (B1-

enzyme)

larD LarB2 444 147 16205.8

Cysteine

protease (B2-

enzyme)

larE LarE 789 262 27863.3

ABC

transporter

(Exporter)

Lariatin A Biosynthesis Pathway
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The biosynthesis of Lariatin A is a multi-step process involving the coordinated action of the

lar-encoded enzymes. The pathway begins with the ribosomal synthesis of the precursor

peptide, LarA, which is then post-translationally modified to its mature, biologically active form.

Precursor Peptide Synthesis: The larA gene is transcribed and translated to produce the 46-

amino acid precursor peptide, LarA. This peptide consists of an N-terminal leader sequence

and a C-terminal core sequence that will become the mature Lariatin A.

Leader Peptide Recognition: The LarB1 protein, a PqqD homolog, recognizes and binds to

the leader peptide of LarA.[2][4] This binding is crucial for presenting the precursor peptide to

the other processing enzymes.

Proteolytic Cleavage: The LarB2 protein, which contains a conserved cysteine catalytic triad,

acts as a protease to cleave the leader peptide from the core peptide.[2][5]

Macolactam Ring Formation: The LarB enzyme, a lasso cyclase, catalyzes the ATP-

dependent formation of an isopeptide bond between the N-terminal glycine of the core

peptide and the side chain of a glutamate or aspartate residue, forming the characteristic

macrolactam ring.

Export: The mature Lariatin A is then exported out of the cell by the LarE protein, a putative

ABC transporter.[2]

Lariatin A Biosynthetic Pathway Diagram
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Caption: Proposed biosynthetic pathway of Lariatin A.

Experimental Protocols
This section provides an overview of key experimental methodologies for the analysis of the

Lariatin A biosynthetic gene cluster.

Gene Cluster Amplification and Cloning
Objective: To amplify the entire lar gene cluster from R. jostii K01-B0171 genomic DNA for

subsequent cloning and heterologous expression.

Protocol:
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Genomic DNA Extraction: Isolate high-quality genomic DNA from a culture of R. jostii K01-

B0171 using a standard bacterial genomic DNA extraction kit.

PCR Amplification:

Design forward and reverse primers flanking the entire ~4.5 kb lar gene cluster.

Incorporate restriction sites for subsequent cloning.

Forward Primer Example: 5'-[Restriction Site]-[Sequence upstream of larA]-3'

Reverse Primer Example: 5'-[Restriction Site]- complementing [Sequence downstream of

larE]-3'

Perform long-range PCR using a high-fidelity DNA polymerase.

PCR Cycling Conditions (Example):

Initial denaturation: 95°C for 3 minutes.

30 cycles of:

Denaturation: 95°C for 30 seconds.

Annealing: 58-65°C for 30 seconds (optimize based on primer Tm).

Extension: 72°C for 5 minutes (adjust based on polymerase and amplicon length).

Final extension: 72°C for 10 minutes.

Gel Electrophoresis and Purification: Verify the size of the PCR product on an agarose gel

and purify the correct band using a gel extraction kit.

Cloning: Digest the purified PCR product and the target vector with the chosen restriction

enzymes, ligate, and transform into competent E. coli cells for plasmid propagation.

Gene Knockout in Rhodococcus jostii**
Objective: To create a targeted deletion of a lar gene to confirm its role in Lariatin A
biosynthesis.
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Protocol (based on electroporation of R. jostii RHA1):

Preparation of Electrocompetent Cells:

Inoculate a single colony of R. jostii into 10 mL of LB broth and grow overnight at 30°C

with shaking.

Use this culture to inoculate 50 mL of LB and grow overnight at 30°C.

Harvest cells by centrifugation at 4°C.

Wash the cell pellet three times with ice-cold 10% (v/v) glycerol.

Resuspend the final pellet in the residual 10% glycerol and store at -80°C.

Electroporation:

Thaw 80 µL of competent cells on ice.

Add 1-3 µg of the knockout construct DNA.

Transfer to a pre-chilled 2 mm electroporation cuvette.

Electroporate using the following example parameters: 2.5 kV, 25 µF, and 400 Ω.

Immediately add 1 mL of ice-cold LB broth and incubate at 30°C overnight without

shaking.

Plate on selective media.

Heterologous Expression in E. coli**
Objective: To express the lar gene cluster in a heterologous host to produce Lariatin A.

Protocol:

Host Strain: Use an appropriate E. coli expression strain, such as BL21(DE3).
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Expression Vector: Clone the lar gene cluster into a suitable expression vector with an

inducible promoter (e.g., T7 promoter in a pET vector).

Transformation: Transform the expression plasmid into the E. coli host.

Culture and Induction:

Grow the transformed E. coli in LB medium with the appropriate antibiotic at 37°C to an

OD600 of 0.4-0.6.

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

Extraction and Analysis:

Harvest the cells by centrifugation.

Extract small molecules from the culture supernatant and/or cell pellet using a suitable

solvent (e.g., ethyl acetate or butanol).

Analyze the extract for the presence of Lariatin A using HPLC-MS.

Experimental Workflow Diagram
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Caption: General experimental workflow for Lariatin A BGC analysis.

Conclusion
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The Lariatin A biosynthetic gene cluster presents a fascinating example of the enzymatic

machinery required to produce complex natural products. Understanding the function of each

gene and its encoded protein is crucial for harnessing the potential of this anti-mycobacterial

peptide. The data and protocols presented in this guide provide a solid foundation for

researchers to further investigate, engineer, and exploit the Lariatin A biosynthetic pathway for

the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Frontiers | Design of Primers for Evaluation of Lactic Acid Bacteria Populations in Complex
Biological Samples [frontiersin.org]

2. Lasso Peptide Biosynthetic Protein LarB1 Binds Both Leader and Core Peptide Regions
of the Precursor Protein LarA - PMC [pmc.ncbi.nlm.nih.gov]

3. Heterologous Production of Lasso Peptide Capistruin in a Burkholderia host - PMC
[pmc.ncbi.nlm.nih.gov]

4. Lasso Peptide Biosynthetic Protein LarB1 Binds Both Leader and Core Peptide Regions
of the Precursor Protein LarA - PubMed [pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-depth Technical Guide to the Lariatin A
Biosynthetic Gene Cluster]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10815312#lariatin-a-biosynthetic-gene-cluster-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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